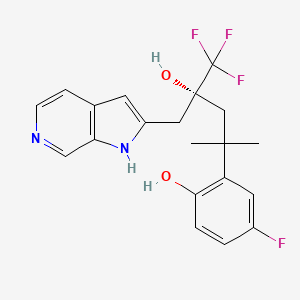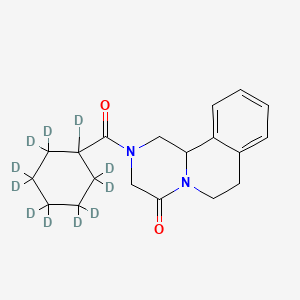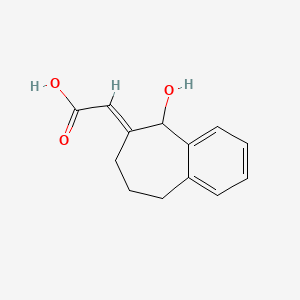
Ncs-382
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
NCS-382, also known as 8WW2CD9KK4, is a moderately selective antagonist for the GHB receptor . It is also a high nanomolar-affinity ligand selective for the CaMKIIα hub domain , a brain-relevant kinase . These targets play crucial roles in the central nervous system.
Mode of Action
This compound interacts with its targets by blocking the effects of GHB in animals . It has both anti-sedative and anticonvulsant effects . In the case of CaMKIIα, this compound and its analogs bind to the CaMKIIα hub domain with enhanced mid-nanomolar affinity .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of the GHB receptor and the CaMKIIα hub domain . The compound’s interaction with these targets can influence various downstream effects, including the regulation of GABA metabolism .
Pharmacokinetics
This compound and its analogs have been shown to possess good cellular permeability and low microsomal clearance . They also demonstrate brain permeability after systemic administration to mice, signified by a high Kp,uu value (0.85) .
Result of Action
The molecular and cellular effects of this compound’s action include a marked hub thermal stabilization effect along with a distinct CaMKIIα Trp403 flip upon binding . This results in the modulation of the CaMKIIα hub domain, which can have potential therapeutic implications for ischemic stroke and neurodegenerative disorders .
准备方法
The synthesis of NCS-382 involves several steps. One common method includes the reaction of 5-hydroxy-5,7,8,9-tetrahydro-6H-benzoaannulen-6-one with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then hydrolyzed to yield this compound .
化学反应分析
NCS-382 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
NCS-382 is unique in its moderate selectivity for the GHB receptor compared to other compounds. Similar compounds include:
Gamma-hydroxybutyric acid (GHB): A naturally occurring substance and a metabolite of gamma-aminobutyric acid (GABA), known for its sedative and euphoric effects.
This compound stands out due to its specific antagonistic properties and potential therapeutic applications .
属性
CAS 编号 |
520505-01-5 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |
InChI |
InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15) |
InChI 键 |
UADPGHINQMWEAG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |
规范 SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |
同义词 |
6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NCS-382 is a semirigid analog of GHB.
ANone: The provided research focuses primarily on the pharmacological properties of this compound. Data on material compatibility and stability under various conditions is not explicitly discussed.
A: this compound is not reported to possess catalytic properties. The research primarily investigates its potential as a pharmacological tool for studying GHB receptors. [, ]
A: While the provided research does not detail specific computational studies on this compound, it acknowledges the need for further investigation into the structural requirements of GHB receptor-ligand interactions. [] Computational chemistry and modeling could be valuable tools in this pursuit.
A: Research on this compound analogs has provided insights into its SAR. Studies have shown that the R-enantiomer of this compound exhibits higher affinity for GHB receptors compared to the S-enantiomer, highlighting the importance of stereochemistry. [, ] Additionally, modifications to the cyclic structure of this compound, such as the introduction of cyclohexene and cyclopentene rings, have yielded analogs with even higher affinity for GHB receptors. [] These findings suggest that the size and conformation of the cyclic moiety are crucial for binding affinity.
ANone: Specific information about the stability of this compound under various conditions and formulation strategies is not elaborated on in the provided research.
ANone: The provided research focuses on the pharmacological characterization of this compound, and does not address specific SHE regulations related to the compound. As a research chemical, standard laboratory safety procedures would apply.
A: While detailed PK/PD studies are not presented in the research, some findings suggest that this compound can cross the blood-brain barrier and exert central effects. [, ] Its metabolic fate and elimination pathways require further investigation.
ANone: The development of resistance or cross-resistance to this compound has not been reported in the provided research.
A: The research primarily focuses on the pharmacological characterization of this compound. While acute toxicity studies are not detailed, some studies suggest potential adverse effects. For instance, high doses of this compound have been associated with motor impairment in mice. [] Further research is needed to fully characterize its toxicological profile, particularly long-term effects.
ANone: The provided research focuses primarily on the pharmacological characterization of this compound as a tool to investigate GHB receptors. Information regarding drug delivery, biomarkers, analytical methods, environmental impact, and other aspects are not discussed in the context of this compound.
ANone: Yes, research on this compound holds potential for cross-disciplinary collaborations. Furthering our understanding of its interaction with GHB receptors necessitates expertise from:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B1139412.png)

![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)


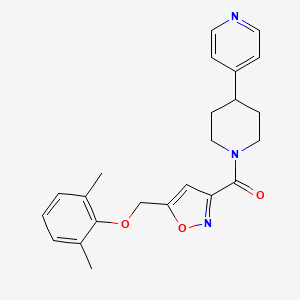
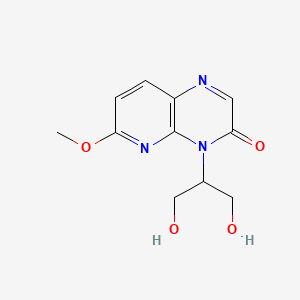
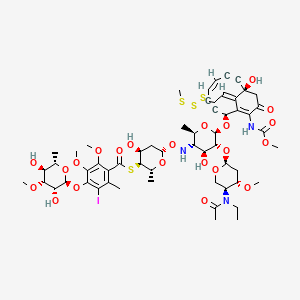
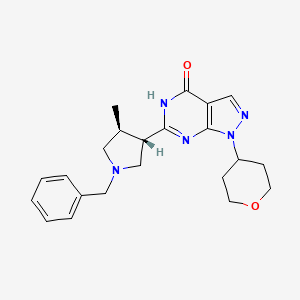
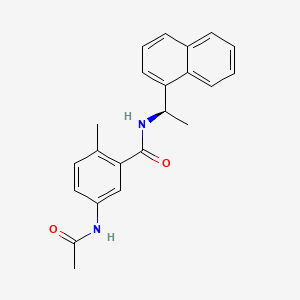
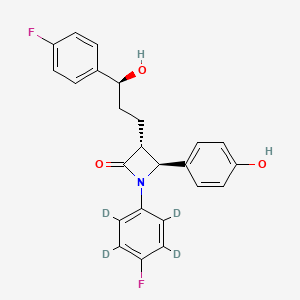
![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)
